6-Bromohexylamine Hydrobromide
Overview
Description
6-Bromohexylamine Hydrobromide is a brominated compound of interest in various chemical syntheses and molecular structure studies. Although specific research directly addressing 6-Bromohexylamine Hydrobromide is scarce, insights can be drawn from studies on related brominated compounds and their chemical behaviors, synthesis methods, molecular structures, and properties.
Synthesis Analysis
The synthesis of brominated compounds often involves the use of bromine as a key reagent in halogenation reactions. For example, bromination reactions of pyridines and other nitrogen-containing heterocycles have been explored, showing the reactivity of bromine atoms in these contexts (Wibaut, Haayman, & Dijk, 2010)(Wibaut, Haayman, & Dijk, 2010). Additionally, the synthesis of brominated derivatives of piperidines demonstrates the versatility of bromine in creating various brominated functional groups (Percino et al., 2016)(Percino et al., 2016).
Molecular Structure Analysis
Molecular structure determination of brominated compounds, such as 6-methyleneoxytetracycline hydrobromide, showcases the use of X-ray analysis to elucidate the conformation and arrangement of brominated molecules (Carrondo, Matias, Heggie, & Page, 1994)(Carrondo, Matias, Heggie, & Page, 1994).
Chemical Reactions and Properties
The reactivity of brominated compounds can vary significantly depending on the molecular structure. For instance, studies on brominated pyridines and related structures provide insights into their chemical reactions, demonstrating the influence of bromine on the chemical reactivity and properties of these compounds (Wibaut, Haayman, & Dijk, 2010)(Wibaut, Haayman, & Dijk, 2010).
Scientific Research Applications
Rearrangement Studies : It is used for studying the rearrangement of 6- and 7-halo-substituted 3-amino-3,4-dihydro-l-hydroxycarbostyrils in concentrated hydrohalic acids (McCord et al., 1982).
Synthesis of Spermidine and Spermine Analogues : The compound is employed in the synthesis of novel oxa-isosteres of spermidine and spermine (Lin, Maguire, & Brown, 1994).
Synthesis of Folic Acid Analogues : It is used in the synthesis of 10-propargylfolic acid, an analogue of folic acid (Piper, Mccaleb, & Montgomery, 1987).
Pyrimidine-Annelated Heterocycles Synthesis : The compound aids in the synthesis of pyrimidine-annelated heterocycles (Majumdar et al., 2001).
Radiation Research : It is utilized as a method for detecting materials that alter the radiation response of mammalian cells (Bases, 1959).
Preparation of Hydroxypyridine : 6-Bromohexylamine Hydrobromide is used in the preparation of 2-hydroxy-6-bromopyridine from 2,6-dibromopyridine (Wibaut, Haayman, & Dijk, 2010).
Antitussive Agent : It has shown cough-inhibiting properties in animals and has potential as an antitussive agent in humans (Cass & Frederik, 1953).
Photoremovable Protecting Group : 6-Bromohexylamine Hydrobromide can be used as a photoremovable protecting group for aldehydes and ketones (Lu, Fedoryak, Moister, & Dore, 2003).
Synthesis of Brominated Pyrimidine Derivatives : It is used in the synthesis of brominated derivatives of hydrochlorides of 6-methyl-2, 3-tri(tetra)methylene-3, 4-dihydropyrimidine-4-ones (Mukarramov, 2014).
Safety And Hazards
6-Bromohexylamine Hydrobromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard6. It has potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system6.
Future Directions
Currently, there are no specific future directions or applications mentioned for 6-Bromohexylamine Hydrobromide in the literature. However, given its role in the synthesis of various organic compounds, it may have potential uses in the development of new chemical reactions and processes.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
6-bromohexan-1-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSSXFHBAIZVEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661826 | |
Record name | 6-Bromohexan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromohexylamine Hydrobromide | |
CAS RN |
14502-76-2 | |
Record name | 6-Bromohexan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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